molecular formula C8H2F5IO B15222699 4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone CAS No. 1208076-04-3

4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone

Cat. No.: B15222699
CAS No.: 1208076-04-3
M. Wt: 336.00 g/mol
InChI Key: VWFPLVFACKIIMO-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound characterized by the presence of iodine and fluorine atoms on a phenyl ring, along with a trifluoromethyl ketone group

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-iodophenol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction. The reaction mixture is stirred at a controlled temperature, typically around room temperature to 50°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular processes, such as apoptosis and inflammation.

Comparison with Similar Compounds

1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,6-difluoro-4-iodophenylmethanol and 2,6-difluoro-4-iodophenylacetic acid share structural similarities.

    Uniqueness: The presence of both iodine and trifluoromethyl groups in 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1208076-04-3

Molecular Formula

C8H2F5IO

Molecular Weight

336.00 g/mol

IUPAC Name

1-(2,6-difluoro-4-iodophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2F5IO/c9-4-1-3(14)2-5(10)6(4)7(15)8(11,12)13/h1-2H

InChI Key

VWFPLVFACKIIMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)I

Origin of Product

United States

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